3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O2S/c22-14-4-1-3-12(9-14)18-19-24-21(29)16-7-6-13(10-17(16)27(19)26-25-18)20(28)23-11-15-5-2-8-30-15/h1-10,26H,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTAPVRXKLAWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include trifluoroacetic acid, dichloromethane, and various catalysts to facilitate the cyclization and substitution processes . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production quality.
Chemical Reactions Analysis
3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The fluorophenyl and thienylmethyl groups can undergo substitution reactions, allowing for the introduction of different substituents to explore structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties that make it a candidate for drug development:
- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells. Studies have shown that derivatives of triazoloquinazolines often possess significant anticancer activity due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens. The presence of the thiophene and triazole moieties enhances its interaction with microbial targets .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with receptors involved in inflammation could lead to significant therapeutic outcomes .
Biological Research
In biological contexts, the compound serves as a valuable probe for studying various processes:
- Enzyme Inhibition Studies : It acts as an inhibitor for enzymes such as kinases and proteases. This property allows researchers to explore the mechanisms of enzyme action and inhibition .
- Receptor Binding Studies : The compound can bind to various receptors involved in cellular signaling, providing insights into receptor-ligand interactions and their implications in disease mechanisms .
Industrial Applications
Beyond its medicinal uses, the compound has potential applications in industrial chemistry:
- Synthesis of New Materials : It can be utilized as a building block for synthesizing more complex molecules in materials science and polymer chemistry .
- Pharmaceutical Development : As a precursor for synthesizing pharmaceuticals and agrochemicals, this compound can facilitate the development of new drugs and agricultural products .
Case Studies
Several studies highlight the diverse applications of this compound:
- Antiviral Activity : In one study, derivatives based on similar triazoloquinazoline structures were evaluated for their antiviral properties against influenza viruses. Some compounds demonstrated promising activity with low toxicity profiles .
- Kinase Inhibition : Another research effort focused on synthesizing analogs of this compound to evaluate their efficacy as kinase inhibitors. The results indicated that modifications to the structure could enhance inhibitory potency against specific cancer-related kinases .
- Inflammation Modulation : A study investigating the anti-inflammatory effects of related compounds found that certain modifications led to increased efficacy in reducing inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The molecular pathways involved often include signaling cascades that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
Triazoloquinazolines and related heterocyclic compounds are widely studied for their kinase inhibitory, antimicrobial, and anticancer activities. Below is a comparative analysis of the target compound with structurally or functionally related molecules:
Key Observations
Core Structure : The triazoloquinazoline core distinguishes the target compound from gefitinib (quinazoline) and sorafenib (pyridine). This core may enhance selectivity for dual kinase targets (e.g., EGFR and VEGFR2) due to its fused triazole ring, which increases rigidity and binding pocket compatibility .
Substituent Effects: The 3-fluorophenyl group is shared with gefitinib and the intermediate. Fluorine improves metabolic stability and membrane permeability compared to non-fluorinated analogs.
Activity Gaps : While the intermediate exhibits antimicrobial activity, the target compound’s pharmacological profile remains uncharacterized in public literature. In contrast, gefitinib and sorafenib have well-established clinical efficacy.
Physicochemical Properties
| Property | Target Compound | Gefitinib | Sorafenib |
|---|---|---|---|
| Molecular Weight | ~434.4 g/mol | 446.9 g/mol | 464.8 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 3.8 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Rotatable Bonds | 5 | 8 | 7 |
The lower logP of the target compound suggests improved solubility over gefitinib, though its rotatable bond count may reduce oral bioavailability compared to sorafenib.
Research Findings and Limitations
- Synthetic Feasibility : The intermediate’s high yield (85%) indicates scalable synthesis, but downstream steps (e.g., cyclization to form the triazoloquinazoline core) require optimization .
- Unresolved Questions: No peer-reviewed data exists on the target compound’s kinase inhibition potency, toxicity, or in vivo efficacy. Comparative studies with gefitinib or sorafenib are absent.
Biological Activity
The compound 3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline core fused with a thiophenylmethyl group and a fluorophenyl moiety. This unique structure contributes to its biological properties. The molecular formula is with a molecular weight of 405.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H14FN5O2S |
| Molecular Weight | 405.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as kinases involved in cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
- Receptor Binding : It may also bind to receptors that modulate various biochemical pathways, influencing processes such as inflammation and cell signaling.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth. Specific IC50 values for different cancer lines need to be determined through experimental assays.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties:
- Bacterial Inhibition : Similar heterocycles have been reported to inhibit bacterial growth effectively, suggesting that this compound could be explored for antibacterial applications.
Anti-inflammatory Effects
The presence of the thiophene moiety is associated with anti-inflammatory activities:
- Cytokine Modulation : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in various models.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazoloquinazoline derivatives:
- Antiviral Properties : A study highlighted the antiviral effects of triazole derivatives against herpes simplex virus (HSV), where certain compounds exhibited over 90% inhibition at specific concentrations .
- Structure-Activity Relationship (SAR) : Research on related compounds has established SAR profiles indicating that modifications in the fluorophenyl and thiophenyl groups significantly affect biological activity .
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using MTT assays across different cell lines. Results indicated low cytotoxicity at therapeutic concentrations .
Q & A
Q. What synthetic strategies are effective for constructing the triazoloquinazoline core in this compound?
The triazoloquinazoline scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method validated for analogous N-heterocycles . Key steps include:
- Quinazoline formation : Cyclocondensation of anthranilic acid derivatives with carbonyl reagents.
- Triazole annulation : Copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) to introduce the triazole ring .
- Functionalization : Fluorophenyl and thiophenmethyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution, optimized using THF or dioxane as solvents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- Melting point : Determines purity (e.g., analogs in show mp ranges of 196–238°C).
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assigns protons and carbons in the quinazoline (δ 7.5–8.5 ppm for aromatic H) and thiophene (δ 6.5–7.2 ppm) moieties .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ m/z ~450–500 for similar triazoloquinazolines) .
Q. How is the compound’s preliminary biological activity assessed?
Initial screening involves:
- Enzyme inhibition assays : Targets like kinases or proteases, using fluorogenic substrates.
- Cellular viability tests : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
- Docking studies : Computational modeling to predict binding affinity to receptors (e.g., EGFR or PARP) .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence reactivity and bioactivity?
The fluorine atom’s electron-withdrawing nature:
- Enhances metabolic stability by reducing oxidative degradation.
- Modulates π-π interactions in target binding, as shown in fluorinated triazoloquinazolines with improved IC₅₀ values against cancer cells .
- Alters regioselectivity in electrophilic substitutions, verified via Hammett plots in related fluorophenyl systems .
Q. What strategies resolve contradictions in reported synthetic yields for triazoloquinazoline derivatives?
Discrepancies often arise from:
Q. How can tautomerism in the triazole ring affect spectral interpretation?
The 1,2,3-triazole exists in equilibrium between 1H- and 2H-tautomers, causing split NMR peaks. Solutions include:
Q. What methodologies optimize the thiophenmethyl group’s introduction?
Key approaches:
- Mitsunobu reaction : Couples thiophenemethanol with the quinazoline carboxamide using DIAD/TPP .
- SN2 displacement : Reacts a chloroquinazoline precursor with thiophenemethylamine in DMF at 80°C .
- Monitoring : TLC (hexane:EtOAc 3:1) tracks progress; yields improve with anhydrous conditions (e.g., 76% in ).
Methodological Considerations
Q. How are computational tools applied to predict this compound’s pharmacokinetics?
- ADMET prediction : Software like SwissADME estimates logP (~3.5), bioavailability (Lipinski’s rule compliance), and CYP450 inhibition.
- Molecular dynamics simulations : Assess binding stability to targets (e.g., 100 ns simulations for triazoloquinazoline-protein complexes) .
Q. What analytical techniques differentiate synthetic byproducts?
Q. How is the compound’s stability under physiological conditions evaluated?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C; monitor via UV-Vis (λmax ~270 nm).
- Plasma stability assays : Measure half-life in human plasma using LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
